1-(alpha-Methyl-m-trifluoromethylphenethylamino)acetylurea
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Overview
Description
1-(alpha-Methyl-m-trifluoromethylphenethylamino)acetylurea is a synthetic organic compound with the molecular formula C13H16F3N3O2 and a molar mass of 303.28 g/mol . This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.
Preparation Methods
The synthesis of 1-(alpha-Methyl-m-trifluoromethylphenethylamino)acetylurea involves multiple steps, typically starting with the preparation of the alpha-Methyl-m-trifluoromethylphenethylamine precursor. This precursor is then reacted with acetylurea under controlled conditions to yield the final product. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity .
Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability. These methods are designed to meet the demand for the compound in various research and industrial applications.
Chemical Reactions Analysis
1-(alpha-Methyl-m-trifluoromethylphenethylamino)acetylurea undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-(alpha-Methyl-m-trifluoromethylphenethylamino)acetylurea has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific biological pathways.
Mechanism of Action
The mechanism of action of 1-(alpha-Methyl-m-trifluoromethylphenethylamino)acetylurea involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in modulating the compound’s reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1-(alpha-Methyl-m-trifluoromethylphenethylamino)acetylurea can be compared with other similar compounds, such as:
- 1-(alpha-Methyl-m-trifluoromethylphenethylamino)acetamide
- 1-(alpha-Methyl-m-trifluoromethylphenethylamino)acetic acid
- 1-(alpha-Methyl-m-trifluoromethylphenethylamino)acetylthiourea
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and reactivity. The presence of the acetylurea group in this compound imparts unique characteristics, making it distinct from its analogs .
Properties
CAS No. |
29485-14-1 |
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Molecular Formula |
C13H16F3N3O2 |
Molecular Weight |
303.28 g/mol |
IUPAC Name |
N-carbamoyl-2-[1-[3-(trifluoromethyl)phenyl]propan-2-ylamino]acetamide |
InChI |
InChI=1S/C13H16F3N3O2/c1-8(18-7-11(20)19-12(17)21)5-9-3-2-4-10(6-9)13(14,15)16/h2-4,6,8,18H,5,7H2,1H3,(H3,17,19,20,21) |
InChI Key |
GAVCGCBEHJDRDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC(=CC=C1)C(F)(F)F)NCC(=O)NC(=O)N |
Origin of Product |
United States |
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